molecular formula C19H14N2O3 B1604502 1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester CAS No. 925889-73-2

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester

Cat. No.: B1604502
CAS No.: 925889-73-2
M. Wt: 318.3 g/mol
InChI Key: BDTZUDCWVBUYMI-UHFFFAOYSA-N
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Description

The compound “1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The cyano group (-CN) and the carboxylic acid methyl ester group (-COOCH3) are functional groups that can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzyl group with a cyano substituent, a formyl group on the indole ring, and a carboxylic acid methyl ester group .


Chemical Reactions Analysis

The cyano group, the formyl group, and the carboxylic acid methyl ester group in the compound can undergo various chemical reactions. For example, the cyano group can be hydrolyzed to give a carboxylic acid .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and modifying its structure to improve its properties .

Properties

IUPAC Name

methyl 1-[(3-cyanophenyl)methyl]-3-formylindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-24-19(23)15-5-6-18-17(8-15)16(12-22)11-21(18)10-14-4-2-3-13(7-14)9-20/h2-8,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTZUDCWVBUYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2C=O)CC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650165
Record name Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-73-2
Record name Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester
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